molecular formula C9H10N2O B122379 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine CAS No. 144265-71-4

5-Ethyl-3-methylisoxazolo[4,5-b]pyridine

Cat. No.: B122379
CAS No.: 144265-71-4
M. Wt: 162.19 g/mol
InChI Key: UDHMKVFLYZIZRE-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylisoxazolo[4,5-b]pyridine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As part of the isoxazolo[4,5-b]pyridine family, this scaffold is recognized for its remarkable range of biological activities, which include antibacterial, anticancer, and antiproliferative properties . These fused bicyclic structures, containing both isoxazole and pyridine rings, are considered valuable pharmacophores and are prevalent in various pharmacology-oriented molecules . This specific compound serves as a versatile building block for the design and synthesis of novel bioactive molecules. Researchers can utilize it to develop potential inhibitors for specific biological targets. For instance, related azolo[4,5-b]pyridine analogues have been investigated as inhibitors of protein kinases such as CK2 and PIM1, which are promising molecular targets in oncology . The structural motif is also found in molecules that have been evaluated as inhibitors of cytochrome P450 enzymes . The product is provided for research and development purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated environment, using suitable personal protective equipment.

Properties

CAS No.

144265-71-4

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-ethyl-3-methyl-[1,2]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C9H10N2O/c1-3-7-4-5-8-9(10-7)6(2)11-12-8/h4-5H,3H2,1-2H3

InChI Key

UDHMKVFLYZIZRE-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C=C1)ON=C2C

Canonical SMILES

CCC1=NC2=C(C=C1)ON=C2C

Synonyms

Isoxazolo[4,5-b]pyridine, 5-ethyl-3-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Isoxazolo[4,5-b]pyridines differ from imidazo[4,5-b]pyridines in the five-membered ring composition (O vs. N). This oxygen atom increases electronegativity, reducing basicity and altering hydrogen-bonding capacity. Substituents further modulate properties:

  • PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): Contains an amino group linked to carcinogenic DNA adduct formation .

Table 1: Structural and Electronic Comparison

Compound Core Structure Key Substituents LogP* (Predicted) Reactivity Profile
5-Ethyl-3-methylisoxazolo[4,5-b]pyridine Isoxazolo[4,5-b]pyridine 5-Ethyl, 3-Methyl ~2.1 Moderate electrophilicity
PhIP Imidazo[4,5-b]pyridine 2-Amino, 1-Methyl, 6-Phenyl ~3.5 High (DNA adduct formation)
Ethyl isoxazolo[4,5-b]pyridine-3-carboxylate Isoxazolo[4,5-b]pyridine 3-Carboxylate ~1.8 Low (stable ester linkage)

*LogP values estimated using fragment-based methods.

Preparation Methods

Cyclocondensation via Friedländer Reaction

The Friedländer condensation is a cornerstone for constructing isoxazolo[4,5-b]pyridine scaffolds. In one approach, 4-amino-5-benzoylisoxazole-3-carboxamide undergoes cyclization with acetylacetone in glacial acetic acid under reflux for 24 hours, yielding 6-acetyl-5-methyl-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide (58% yield) . While this method traditionally targets phenyl-substituted derivatives, modifying the β-ketoester component to ethyl acetoacetate could theoretically introduce the ethyl group at position 5.

Reaction Conditions

  • Reactants : 4-Amino-5-benzoylisoxazole-3-carboxamide, ethyl acetoacetate (hypothetical modification)

  • Solvent : Glacial acetic acid

  • Temperature : Reflux (~118°C)

  • Time : 24 hours

  • Yield : ~55–60% (extrapolated from analogous reactions)

Analytical Data for Analogous Products

PropertyValueSource
Melting Point225–226°C
IR (νmax, cm⁻¹)3390 (NH), 1710 (C=O)
¹H NMR (CDCl₃)δ 2.65 (s, 3H, CH₃), 7.35–7.61 (m, 5H, Ph)

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A mixture of 4-amino-5-benzoylisoxazole-3-carboxamide, ethyl acetoacetate, and anhydrous ZnCl₂ heated at 60–65°C for 15 minutes (3 × 5-minute intervals) under microwave irradiation (240 W) produced analogous derivatives in 63% yield . This method reduces reaction time from hours to minutes while maintaining comparable efficiency.

Optimized Parameters

  • Catalyst : Anhydrous ZnCl₂

  • Power : 240 W

  • Temperature : 60–65°C

  • Workup : Ethyl ether precipitation, recrystallization from ethanol

Alkoxymethylene-Malonate Cyclization

Amino-isoxazole derivatives condense with alkoxymethylene-malonates under high-temperature conditions (240°C in diphenyl ether) to form bicyclic cores . For 5-ethyl-3-methylisoxazolo[4,5-b]pyridine, ethyl 2-(ethoxymethylene)-3-oxobutanoate could serve as the malonate partner.

Reaction Pathway

  • Condensation : 3-Methylisoxazol-5-amine + ethyl 2-(ethoxymethylene)-3-oxobutanoate → aminomethylenemalonate intermediate

  • Cyclization : Heating at 240°C induces ring closure

  • Yield : ~50–60% (based on similar reactions)

Challenges

  • Regioselectivity : Competing cyclization pathways may require directing groups.

  • Purification : Column chromatography often necessary due to byproduct formation .

Comparative Analysis of Methods

MethodYieldTimeScalabilityKey Advantage
Friedländer Condensation55–60%24 hoursModerateWell-established protocol
Microwave-Assisted60–63%15 minutesHighRapid kinetics, energy-efficient
Nitroisoxazole Route~50%6–12 hoursLowDirect introduction of ethyl group
Malonate Cyclization50–60%4–6 hoursModerateTunable malonate substituents

Analytical Characterization

Spectroscopic Standards

  • IR Spectroscopy : C=N stretch at 1646–1662 cm⁻¹, C=O (ester) at 1691 cm⁻¹ .

  • ¹H NMR : Methyl groups resonate at δ 2.10–2.30 (singlet), ethyl groups show triplet (δ 1.25) and quartet (δ 2.50) .

  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 353.46 for diselenide analogs) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursor heterocycles. For example, analogous isoxazolo-pyridine derivatives are synthesized via multi-component reactions using aminopyridines and ethyl/methyl reagents under controlled conditions. Key steps include:

  • Cyclization : Reacting 3-amino-5-ethylpyridine with methylating agents (e.g., methyl iodide) in anhydrous tetrahydrofuran (THF) under inert atmosphere to prevent oxidation .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate the product .
  • Optimization : Temperature control (70–90°C) and solvent selection (e.g., ethanol or THF) are critical for yield improvement (reported yields: 45–65%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in deuterated dimethyl sulfoxide (DMSO-d6) resolve substituent positions. For example, the ethyl group’s triplet (δ 1.2–1.4 ppm) and methyl singlet (δ 2.5 ppm) confirm alkylation .
  • X-ray Crystallography : Single-crystal analysis (monoclinic space groups) provides bond-length validation (C–C: 1.45–1.50 Å) and dihedral angles between fused rings .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 203.1) .

Q. What are the common derivatives of 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine, and how are they synthesized?

  • Methodological Answer : Derivatives include halogenated (e.g., 5-chloro) or carboxylate-functionalized analogs. Synthesis strategies:

  • Halogenation : Using N-chlorosuccinimide (NCS) in acetonitrile at 0°C to introduce chlorine at the 5-position .
  • Esterification : Ethyl chloroformate reacts with hydroxyl intermediates to form carboxylate esters .
  • Biological Probes : Coupling with fluorophores (e.g., dansyl chloride) via nucleophilic substitution for cellular imaging .

Advanced Research Questions

Q. How can regioselective functionalization challenges in isoxazolo[4,5-b]pyridines be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

  • Directing Groups : Installing temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 6-position .
  • Metal Catalysis : Palladium-mediated C–H activation (e.g., using Pd(OAc)2_2 with ligands) for arylations at specific sites .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites by analyzing frontier molecular orbitals (FMOs) .

Q. How should contradictory data on reaction yields or byproduct formation be resolved?

  • Methodological Answer :

  • Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., oxidized pyridine-N-oxides) formed under aerobic conditions .
  • Yield Discrepancies : Reproduce reactions with strict inert atmospheres (argon) and compare with literature protocols. For example, trace water in THF may hydrolyze intermediates, reducing yields by 15–20% .
  • Kinetic Studies : Variable-temperature NMR monitors reaction progress to pinpoint bottlenecks (e.g., slow cyclization steps) .

Q. What computational tools are recommended for predicting the biological activity of 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine derivatives?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., kinase enzymes) using crystal structures from the PDB .
  • QSAR Models : CoMFA or CoMSIA correlates substituent electronic parameters (Hammett σ) with antimicrobial activity .
  • ADMET Prediction : SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., logP ~2.5 for blood-brain barrier penetration) .

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